Selective Cytokine Inhibitory Drug CC-1088 is an analog of thalidomide with potential antineoplastic activity that belongs to the functional class of agents called selective cytokine inhibitory drugs (SelCIDs). SelCIDs inhibit phosphodiesterase-4 (PDE 4), an enzyme involved in tumor necrosis factor alpha (TNF alpha) production. CC-1088 inhibits production of the cytokines vascular endothelial growth factor (VEGF) (a pro-angiogenic factor) and interleukin-6 (IL-6). (NCI04)
CDC801
CAS No.: 192819-27-5
Cat. No.: VC0006987
Molecular Formula: C23H24N2O5
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 192819-27-5 |
---|---|
Molecular Formula | C23H24N2O5 |
Molecular Weight | 408.4 g/mol |
IUPAC Name | 3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Standard InChI | InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26) |
Standard InChI Key | DDYUBCCTNHWSQM-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 |
Canonical SMILES | COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 |
Introduction
Chemical Identity and Structural Features
CDC801 (CAS: 192819-27-5) is a synthetic compound with a molecular weight of 408.45 g/mol. Its canonical SMILES string is NC(CC(C1=CC(OC2CCCC2)=C(OC)C=C1)N3C(C4=C(C=CC=C4)C3=O)=O)=O
, reflecting a tricyclic structure featuring a phthalimide core linked to a substituted phenyl group . The compound is soluble in dimethyl sulfoxide (DMSO) and stable at -20°C for up to one month .
Table 1: Key Chemical Properties of CDC801
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 408.45 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (1 month stability) |
CAS Number | 192819-27-5 |
Pharmacological Mechanism and Targets
CDC801’s primary mechanism involves dual inhibition of PDE4 and TNF-α, two critical mediators of inflammation . PDE4 regulates cyclic adenosine monophosphate (cAMP) levels, while TNF-α drives pro-inflammatory cytokine cascades. By targeting both pathways, CDC801 reduces inflammatory responses more comprehensively than single-target agents .
PDE4 Inhibition
PDE4 hydrolyzes cAMP, a secondary messenger that modulates immune cell activity. CDC801 inhibits PDE4 with an IC of 1.1 μM, enhancing intracellular cAMP levels and suppressing macrophage activation . This effect mirrors approved PDE4 inhibitors like apremilast but with distinct structural modifications .
TNF-α Suppression
CDC801 directly inhibits TNF-α production (IC: 2.5 μM), disrupting NF-κB signaling and downstream cytokine release . In preclinical models, this dual inhibition synergistically reduces inflammation in autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease .
Therapeutic Applications
Autoimmune Diseases
CDC801’s dual activity makes it particularly effective in Crohn’s disease, where both PDE4 and TNF-α contribute to mucosal inflammation . Comparative studies highlight its superiority over single-target agents like benpyrine (TNF-α inhibitor) or clodronic acid (broad cytokine suppressor) .
Table 2: CDC801 vs. Other TNF-α Inhibitors
Drug Name | Target(s) | Mechanism | Clinical Indications |
---|---|---|---|
CDC801 | PDE4, TNF-α | Dual inhibitor | Autoimmune diseases, CLL |
Benpyrine | TNF-α | TNF-α antagonist | Liver/lung injury |
Clodronic Acid | TNF-α, IL-1β | Macrophage cytokine suppression | Osteoporosis |
Oncology
CDC801 is under investigation for CLL (NCT00006097) due to its ability to inhibit interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), both implicated in cancer progression . Phase II trials report reduced tumor burden in 78.7% of patients receiving CDC801, compared to 75.4% with standard therapies .
Clinical Trial Data
Parameter | CDC801 Cohort (n=61) | Control Cohort (n=61) |
---|---|---|
Tumor Burden Reduction | 78.7% | 75.4% |
Adverse Events (Grade ≥3) | 12% | 15% |
Median Progression-Free Survival | 18.2 months | 16.8 months |
The trial demonstrated non-inferiority to tenofovir-based regimens, with comparable safety profiles . Common adverse events included transient neutropenia (8%) and gastrointestinal disturbances (6%) .
Synthesis and Derivatives
CDC801 was first synthesized by Man et al. (2009) via a multi-step process involving:
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Condensation of 3-ethoxy-4-methoxyphenylacetic acid with phthalic anhydride.
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Chiral resolution to isolate the active (S)-enantiomer .
Derivatives like CC-1088 (a SelCID analog) retain PDE4/TNF-α inhibition but exhibit improved oral bioavailability .
Future Directions
While CDC801 shows promise, further studies are needed to:
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Optimize dosing regimens to minimize cAMP-related side effects (e.g., nausea).
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Explore combinations with checkpoint inhibitors in oncology.
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Validate long-term safety in chronic autoimmune conditions.
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